molecular formula C20H18IN3O3 B401529 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

Cat. No.: B401529
M. Wt: 475.3g/mol
InChI Key: KNNIVUKTSMMDLY-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a synthetic organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of an iodophenyl group, a morpholinyl group, and a benzylidene moiety attached to a pyrazolidinedione core

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the preparation of the key intermediates, such as 4-iodoaniline, 4-morpholinylbenzaldehyde, and 3,5-pyrazolidinedione.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
  • 1-(4-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
  • 1-(4-fluorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione imparts unique electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. This can influence its reactivity and interaction with molecular targets.
  • Reactivity: The iodophenyl group is more reactive in nucleophilic substitution reactions compared to bromophenyl, chlorophenyl, and fluorophenyl groups, making it a versatile intermediate for further functionalization.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18IN3O3

Molecular Weight

475.3g/mol

IUPAC Name

(4Z)-1-(4-iodophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H18IN3O3/c21-15-3-7-17(8-4-15)24-20(26)18(19(25)22-24)13-14-1-5-16(6-2-14)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,22,25)/b18-13-

InChI Key

KNNIVUKTSMMDLY-AQTBWJFISA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)I

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I

Origin of Product

United States

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